molecular formula C15H16N2 B1340488 4-[3,4-Dihydro-2(1H)-isoquinolinyl]aniline CAS No. 911105-85-6

4-[3,4-Dihydro-2(1H)-isoquinolinyl]aniline

Cat. No.: B1340488
CAS No.: 911105-85-6
M. Wt: 224.3 g/mol
InChI Key: JRZKTIUJSLMEHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Profile: 4-[3,4-Dihydro-2(1H)-isoquinolinyl]aniline is an organic compound with the molecular formula C15H16N2 and a molecular weight of 224.30 g/mol . It features a tetrahydroisoquinoline scaffold, a privileged structure in medicinal chemistry. Research Significance and Applications: The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a significant pharmacophore found in numerous biologically active compounds and natural products . Researchers utilize this core structure in developing novel therapeutic agents due to its diverse biological potential. THIQ-based compounds have demonstrated a wide spectrum of pharmacological activities in scientific research, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties . This specific aniline-functionalized derivative serves as a valuable synthetic intermediate, particularly for constructing more complex molecules for pharmaceutical research and chemical biology studies . Its structural features make it suitable for exploring interactions with various biological targets. Handling and Safety: This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or human use. Researchers should consult the safety data sheet (SDS) prior to use and handle the compound using appropriate personal protective equipment (PPE) in a well-ventilated laboratory setting. Proper safety protocols should be followed for chemical storage and waste disposal.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2/c16-14-5-7-15(8-6-14)17-10-9-12-3-1-2-4-13(12)11-17/h1-8H,9-11,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRZKTIUJSLMEHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Chemical Derivatization of 4 3,4 Dihydro 2 1h Isoquinolinyl Aniline

Established Synthetic Pathways for the 3,4-Dihydroisoquinoline (B110456) Core

The synthesis of the 3,4-dihydroisoquinoline core is a well-established area of organic chemistry, with several classical and modern methods available to construct this heterocyclic system. These methods often involve the cyclization of a β-phenethylamine derivative.

Pictet-Spengler Condensation and Variants

The Pictet-Spengler reaction is a cornerstone in the synthesis of tetrahydroisoquinolines, which can be precursors to 3,4-dihydroisoquinolines. nih.gov This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution to close the ring. organic-chemistry.org

The general mechanism proceeds through the formation of a Schiff base, which then cyclizes to form the tetrahydroisoquinoline ring. The reaction conditions are typically acidic, often employing protic or Lewis acids, and may require heating. organic-chemistry.org A variation of this reaction can utilize an indole (B1671886) as the aromatic substrate, leading to β-carboline derivatives. ijstr.org The versatility of the Pictet-Spengler reaction allows for the introduction of a wide range of substituents on the newly formed ring, depending on the choice of the carbonyl compound.

Bischler-Napieralski Reaction and Subsequent Reduction

The Bischler-Napieralski reaction is a powerful method for the direct synthesis of 3,4-dihydroisoquinolines. wikipedia.orgnih.gov This reaction involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent, such as phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), or triflic anhydride (B1165640) (Tf₂O). researchgate.netnih.gov The reaction is most effective when the aromatic ring is activated with electron-donating groups. nih.gov

The mechanism is believed to proceed through the formation of a nitrilium ion intermediate, which then undergoes electrophilic attack on the aromatic ring to form the dihydroisoquinoline. nih.govscholarsresearchlibrary.com The resulting 3,4-dihydroisoquinoline can be used as is or can be reduced to the corresponding 1,2,3,4-tetrahydroisoquinoline (B50084) using reducing agents like sodium borohydride. nih.gov

ReactionStarting MaterialKey ReagentsProductRef.
Pictet-Spengler β-arylethylamine, Aldehyde/KetoneAcid catalyst (e.g., HCl, TFA)1,2,3,4-Tetrahydroisoquinoline organic-chemistry.org
Bischler-Napieralski β-phenylethylamideDehydrating agent (e.g., POCl₃, P₂O₅)3,4-Dihydroisoquinoline wikipedia.orgresearchgate.net

Multicomponent Reactions in Isoquinoline (B145761) Synthesis

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like isoquinoline derivatives in a single step. These reactions combine three or more starting materials to form a product that contains substantial portions of all the reactants. Several MCRs have been developed for the synthesis of substituted 3,4-dihydroisoquinolines and their analogs. For instance, a three-component reaction involving an alkyl- or alkoxybenzene, isobutyraldehyde, and a nitrile can yield 1-substituted 3,3-dimethyl-3,4-dihydroisoquinolines.

Other Cyclization and Reduction Methodologies

Beyond the classical named reactions, various other methodologies have been developed for the synthesis of the 3,4-dihydroisoquinoline core. These often involve novel cyclization strategies or modifications of existing methods. For example, microwave-assisted Bischler-Napieralski or Pictet-Spengler reactions have been shown to accelerate the synthesis of dihydro- and tetrahydroisoquinolines.

Reductive amination strategies have also been employed. For instance, the conversion of 2-nitroarylketones and aldehydes to tetrahydroquinolines can be achieved through a reduction-reductive amination sequence under hydrogenation conditions. nih.gov Furthermore, intramolecular hydroamination reactions catalyzed by transition metals provide another route to this heterocyclic system.

Targeted Synthesis of 4-[3,4-Dihydro-2(1H)-isoquinolinyl]aniline

The targeted synthesis of this compound involves the formation of a C-N bond between the nitrogen atom of the 1,2,3,4-tetrahydroisoquinoline ring and the C4 position of an aniline (B41778) moiety. Several modern catalytic cross-coupling reactions are well-suited for this transformation.

A plausible and widely used method for this N-arylation is the Buchwald-Hartwig amination . wikipedia.org This palladium-catalyzed cross-coupling reaction is highly efficient for forming C-N bonds between amines and aryl halides or triflates. wikipedia.org The synthesis would likely involve the coupling of 1,2,3,4-tetrahydroisoquinoline with a protected 4-haloaniline derivative (e.g., 4-bromo- or 4-iodoaniline) or a corresponding triflate. The amino group on the aniline would likely need to be protected (e.g., as a carbamate (B1207046) or nitro group) during the coupling reaction and then deprotected in a subsequent step.

Key Components of a Potential Buchwald-Hartwig Synthesis:

ComponentExample
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂
Ligand BINAP, Xantphos, Josiphos
Base NaOt-Bu, K₂CO₃, Cs₂CO₃
Solvent Toluene, Dioxane

Another potential route is the Ullmann condensation , a copper-catalyzed reaction that can also form C-N bonds between amines and aryl halides. organic-chemistry.org While historically requiring harsh reaction conditions, modern modifications with specialized ligands have made this reaction more versatile and applicable under milder conditions.

A third approach could be a reductive amination sequence. This would involve the reaction of 1,2,3,4-tetrahydroisoquinoline with a suitable nitro-substituted aromatic aldehyde or ketone, followed by reduction of both the resulting iminium ion and the nitro group to furnish the final product. For example, reaction with p-nitrobenzaldehyde followed by a reducing agent like sodium cyanoborohydride or catalytic hydrogenation could yield the target molecule. nih.gov

Preparation of Structurally Related Analogs and Derivatives of this compound

The preparation of analogs and derivatives of this compound can be achieved by modifying either the tetrahydroisoquinoline core or the aniline moiety.

Derivatization of the aniline ring can be accomplished by starting with substituted anilines in the C-N coupling step. For example, using a substituted 4-haloaniline in a Buchwald-Hartwig or Ullmann reaction would directly lead to analogs with substituents on the phenyl ring.

Modification of the tetrahydroisoquinoline core can be achieved by employing substituted β-phenylethylamines in the initial cyclization reactions (Pictet-Spengler or Bischler-Napieralski). This allows for the introduction of substituents on the benzene (B151609) ring of the isoquinoline system. Further functionalization of the tetrahydroisoquinoline backbone is also possible through various C-H activation or other functional group interconversion reactions.

N-Substitution and Ring Modification Strategies

The tetrahydroisoquinoline (THIQ) portion of the molecule presents two primary sites for chemical modification: the secondary amine nitrogen (N-2) and the carbocyclic ring.

N-Substitution: The nitrogen atom of the THIQ ring is a common target for derivatization to modulate the compound's physicochemical properties. A prevalent strategy is N-sulfonylation. The synthesis of N-sulfonyl-1,2,3,4-tetrahydroisoquinolines can be achieved with excellent yields through the Pictet-Spengler reaction, utilizing N-aralkylsulfonamides and s-trioxane in the presence of a reusable Preyssler heteropolyacid catalyst. nih.gov This method is efficient, proceeding under mild conditions (70°C in toluene) with a low catalyst loading. nih.gov Studies on these N-sulfonyl derivatives have explored their chemical properties and potential as antifungal agents. researchgate.netconicet.gov.ar

Beyond sulfonamides, other N-substituents have been introduced to create complex quaternary ammonium (B1175870) compounds. For instance, derivatives such as (1R,2R)-1-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-(3-methoxy-3-oxopropyl)-2-methyl-1,2,3,4-tetrahydroisoquinolinium Benzenesulfonate and its corresponding 2-(2-carboxyethyl) analog have been synthesized. pharmaffiliates.comusp.org These examples highlight the feasibility of introducing alkyl chains with functional groups like esters and carboxylic acids at the nitrogen position, significantly altering the molecule's polarity and potential for interaction with biological targets.

Ring Modification: Modifications to the carbocyclic portion of the THIQ scaffold are also synthetically accessible. The Bischler-Napieralski and Pictet-Spengler reactions are foundational methods for constructing the core 3,4-dihydroisoquinoline ring system, which can be further functionalized. organic-chemistry.org For example, microwave-assisted versions of these reactions facilitate the creation of substituted isoquinoline libraries. organic-chemistry.org

Specific examples of ring modifications include the introduction of alkoxy groups, such as in 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives. nih.gov The synthesis of 3,3-dialkyl-3,4-dihydroisoquinolines has also been reported, demonstrating that the positions within the heterocyclic ring can be functionalized to alter the scaffold's steric and electronic properties. researchgate.net The synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives, which involves cyclization reactions, provides another route to modified THIQ cores that can subsequently be reduced and coupled to aniline. nih.gov

Table 1: Examples of N-Substitution and Ring Modification Strategies
Modification TypeStrategy/ReactionExample Substituent/ProductReference
N-SubstitutionPictet-Spengler Reaction (Sulfonylation)N-Sulfonyl-1,2,3,4-tetrahydroisoquinolines nih.gov
N-SubstitutionN-Alkylation2-(2-carboxyethyl)-2-methyl-THIQ usp.org
Ring ModificationBischler-Napieralski/Pictet-SpenglerSubstituted 3,4-dihydroisoquinolines organic-chemistry.org
Ring ModificationAlkoxylation6,7-Dimethoxy-THIQ derivatives nih.gov
Ring ModificationAlkylation3,3-Dimethyl-3,4-dihydroisoquinolines researchgate.net

Aniline Moiety Substitutions

The aniline ring offers a versatile platform for introducing a wide array of functional groups to fine-tune the molecule's properties. The position of substitution on the aniline ring (ortho, meta, or para) can significantly influence properties like lipophilicity. mdpi.com

One approach involves the synthesis of derivatives where the aniline is substituted with halogens, such as in 4-chloro-N-methyl-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)aniline. nih.gov Another strategy involves replacing the direct N-C bond with a linker, as seen in the synthesis of 4-[(3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)sulfanyl]anilines. researchgate.net This introduces a thioether linkage, altering the geometry and electronic character of the connection between the two core motifs.

The rationale for modifying the aniline moiety often stems from the need to mitigate potential toxicities or off-target effects associated with unsubstituted anilines in drug candidates. cresset-group.com By replacing or substituting the aniline group, medicinal chemists can enhance pharmacological profiles, including bioavailability, solubility, and receptor selectivity. cresset-group.com Research into aniline derivatives containing other heterocyclic systems, such as 1,2,3-triazoles, provides further examples of how the aniline portion can be extensively modified to create novel compounds. mdpi.com

Table 2: Examples of Aniline Moiety Substitutions
Substitution TypeExample SubstituentResulting Compound ClassReference
Halogenation-ClChloro-substituted anilines nih.gov
Linker Introduction-S-Thioether-linked anilines researchgate.net
Heterocycle Addition1,2,3-TriazoleTriazole-aniline derivatives mdpi.com

Scaffold Hopping and Isomeric Analogs

Scaffold hopping is a powerful strategy in medicinal chemistry to identify novel core structures with similar biological activities but potentially improved properties. nih.govresearchgate.net This involves replacing the central scaffold with a structurally different but functionally equivalent moiety.

For the this compound core, scaffold hopping could involve replacing the tetrahydroisoquinoline system with other bicyclic heterocycles. One such bioisosteric replacement is the 1,2,3,4-tetrahydroquinoxaline (B1293668) scaffold. nih.gov This analog maintains a similar three-dimensional shape and hydrogen bonding pattern but alters the electronic distribution and metabolic stability. Another approach involves replacing the aniline moiety with other aromatic or heterocyclic systems that can act as similar pharmacophoric elements, such as a 4-hydroxy-1,2,3-triazole. researchgate.net

Table 3: Scaffold Hopping and Isomeric Analogs
ApproachOriginal ScaffoldAlternative Scaffold/IsomerReference
Scaffold HoppingTetrahydroisoquinoline1,2,3,4-Tetrahydroquinoxaline nih.gov
Scaffold HoppingAniline4-Hydroxy-1,2,3-triazole researchgate.net
IsomerismN-2-Anilino-THIQC-1-Anilino-THIQ nih.gov

Chemical Reactivity and Transformation Studies Pertinent to Synthesis and Stability

The chemical reactivity of the this compound scaffold is integral to its synthesis and derivatization. The molecular structure consists of a 3,4-dihydroisoquinoline moiety attached to an aniline group. evitachem.com The stability and reactivity are influenced by the properties of both heterocyclic and aromatic components.

The synthesis of the core structure often relies on intramolecular cyclization reactions to form the THIQ ring. evitachem.com The reactivity of substituted THIQ derivatives has been explored in reactions with activated alkynes. For example, 1-tetrazolyl-substituted 1,2,3,4-tetrahydroisoquinolines can undergo transformations to form tetrazolyl-substituted azocines or, in some cases, yield Stevens rearrangement products and spiro compounds. nih.gov These studies demonstrate that the THIQ ring can participate in complex cyclization and rearrangement reactions, offering pathways to novel and more complex molecular architectures.

Pharmacological Characterization and Molecular Target Identification Preclinical, in Vitro

Enzyme Inhibition Profiles of 4-[3,4-Dihydro-2(1H)-isoquinolinyl]aniline and Analogs

Aldo-Keto Reductase (AKR1C3) Inhibition

Analogs of this compound have been identified as potent and selective inhibitors of human aldo-keto reductase family 1 member C3 (AKR1C3). This enzyme is a significant target in the study of hormone-dependent malignancies. A series of 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acids demonstrated high selectivity for AKR1C3 over its isoform AKR1C2. This selectivity is attributed to different binding modes within the enzyme's active site. For instance, one of the most potent compounds in this series achieved an IC₅₀ value of 6.1 nM against AKR1C3, with a remarkable 5000-fold selectivity over AKR1C2. Another series of non-carboxylate inhibitors, (piperidinosulfonamidophenyl)pyrrolidin-2-ones, which are structurally related, also showed potent inhibition of AKR1C3 with IC₅₀ values under 100 nM.

Analog SeriesTarget EnzymeInhibitory Activity (IC₅₀)Selectivity (vs. AKR1C2)
3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acidsAKR1C36.1 nM (for lead compound)~5000-fold
(Piperidinosulfonamidophenyl)pyrrolidin-2-onesAKR1C3<100 nMHigh

Mitochondrial Complex IV Inhibition (Analogs)

A review of preclinical, in vitro studies did not yield specific data concerning the inhibition of Mitochondrial Complex IV by direct analogs of this compound.

Other Enzyme Targets and Inhibitory Mechanisms

Research into the broader enzymatic activity of related structures has identified other potential molecular targets.

Poly(ADP-ribose) Polymerase (PARP) Inhibition : A novel scaffold of 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides has been developed as inhibitors of PARP enzymes, which are critical for DNA repair mechanisms. tandfonline.comnih.gov A lead compound from this series, 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one, was identified as a potent inhibitor of both PARP1 and PARP2. tandfonline.comnih.gov This series of compounds demonstrated potential advantages over the approved PARP inhibitor Olaparib in terms of molecular weight and hydrophilicity. tandfonline.comnih.gov

Tubulin Polymerization Inhibition : A series of novel 3,4-dihydro-2(1H)-quinolinone sulfonamide derivatives, which are structural isomers of the isoquinoline (B145761) scaffold, have been investigated for anticancer activity. mdpi.com One compound in this series, N-(4-methoxybenzyl)-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide, demonstrated a notable inhibitory effect on tubulin polymerization with an IC₅₀ value of 6.74 μM. mdpi.com Additionally, other isoquinoline derivatives designed based on natural products have been shown to exert antiproliferative activity by inhibiting both tubulin and V-ATPase.

Analog Series / CompoundEnzyme/Process TargetInhibitory Activity (IC₅₀)
1-Oxo-3,4-dihydroisoquinoline-4-carboxamidesPARP1 / PARP2Data comparable to approved inhibitors
N-(4-methoxybenzyl)-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamideTubulin Polymerization6.74 μM

Receptor Binding and Modulation Studies

NMDA Receptor Antagonism (Analogs)

Structurally related analogs with a saturated decahydroisoquinoline (B1345475) core have been characterized as competitive antagonists of the N-Methyl-D-aspartate (NMDA) receptor. These compounds act by blocking the glutamate (B1630785) binding site on the receptor. Studies on these conformationally restrained molecules have provided insights into the structure-activity relationships and binding kinetics at the NMDA receptor. For example, LY 274614 was shown to inhibit radioligand binding with constants in the nanomolar range and protect neuronal cultures from NMDA-mediated injury. Furthermore, kinetic studies of LY 235959 revealed that such rigid structures have significantly slower association and dissociation rates compared to more flexible antagonists.

AnalogTarget ReceptorActivityBinding/Activity Data
LY 274614NMDA ReceptorCompetitive AntagonistBinding Kᵢ: 40-2000 nM; Neuroprotection IC₅₀: 1.3-5.6 μM
LY 235959NMDA ReceptorCompetitive Antagonistkₒₙ: 1.1 x 10⁶ M⁻¹s⁻¹; kₒբբ: 0.2 s⁻¹

Sigma Receptor (σ2) Affinity and Selectivity (Analogs)

Analogs featuring the 3,4-dihydroisoquinoline (B110456) scaffold have been instrumental in developing highly selective ligands for the sigma-2 (σ2) receptor. The σ2 receptor, identified as TMEM97, is a transmembrane protein involved in intracellular calcium regulation and cholesterol homeostasis and is considered a potential therapeutic target for conditions like neuropathic pain. nih.gov

One notable analog, 1-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one (CM398), demonstrates exceptional selectivity for the σ2 receptor. Radioligand binding studies confirmed that CM398 possesses a preferential affinity for the σ2 receptor with a selectivity ratio greater than 1000-fold compared to the sigma-1 (σ1) receptor. nih.gov This high degree of selectivity minimizes off-target effects at the σ1 subtype. Further studies showed its low affinity for at least four other neurotransmitter receptor sites, including the norepinephrine (B1679862) transporter, underscoring its specific binding profile. nih.gov

The 3,4-dihydroisoquinolin-1(2H)-one moiety has also been a core component in the development of probes for Positron Emission Tomography (PET) imaging of σ2 receptors, which are considered valuable biomarkers for diagnosing cancer due to the correlation between their density and the proliferative status of tumors. epa.gov This underscores the utility of the dihydroisoquinoline skeleton in designing compounds that specifically target the σ2 receptor. epa.gov

AnalogTargetKey FindingReference
CM398Sigma-2 (σ2) ReceptorExhibits high preferential affinity for σ2 with a sigma-1/sigma-2 selectivity ratio > 1000. nih.gov nih.gov
Dihydroisoquinolinone DerivativesSigma-2 (σ2) ReceptorServe as lead compounds for developing PET imaging probes for σ2 receptors in tumors. epa.gov epa.gov

Other G Protein-Coupled Receptors (GPCRs)

The versatility of the tetrahydroisoquinoline scaffold extends to other G protein-coupled receptors beyond the sigma family. Research into a series of 1,2,3,4-tetrahydroisoquinolin-1-ones has led to the discovery of novel antagonists for the G protein-coupled receptor 40 (GPR40). nih.gov The development of these analogs involved optimizing their metabolic clearance rates to identify potent GPR40 antagonists. nih.gov This line of research highlights the adaptability of the core structure for targeting diverse GPCRs involved in various physiological processes. nih.gov

Interaction with Other Biological Macromolecules and Pathways

Tubulin Polymerization Inhibition (Analogs)

Analogs containing a related 3,4-dihydro-2(1H)-quinolinone structure have been identified as potent inhibitors of tubulin polymerization. nih.gov Microtubules, which are essential components of the cytoskeleton, are formed by the polymerization of tubulin and play a critical role in cell division, making them a key target in anticancer research. nih.gov

A series of novel 3,4-dihydro-2(1H)-quinolinone sulfonamide derivatives demonstrated significant inhibitory activity against tubulin assembly. nih.gov The most potent compound in this series, D13, strongly inhibited tubulin polymerization with an IC50 value of 6.74 μM. nih.gov This molecular action translated to potent anti-proliferative activity against several human cancer cell lines. nih.gov Molecular docking studies further suggested that these compounds occupy the colchicine (B1669291) binding site of tubulin. nih.govnih.gov

AnalogMechanismTubulin IC50Cell Line Cytotoxicity (IC50)Reference
D13 (N-(4-methoxybenzyl)-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide)Inhibition of Tubulin Polymerization6.74 μMHeLa: 1.46 μM nih.gov
A549: 1.46 μM nih.gov
HCT116: 0.94 μM nih.gov
HepG-2: 1.82 μM nih.gov

DNA Gyrase Inhibition (Analogs)

Bacterial DNA gyrase is a type II topoisomerase that is a validated target for antibacterial drugs. researchgate.net It plays an essential role in bacterial DNA replication by introducing negative supercoils into DNA. researchgate.netnih.gov While various classes of compounds, such as quinolones and microcins, are known to inhibit DNA gyrase by trapping the enzyme in a DNA-bound complex, research specifically identifying this compound analogs as DNA gyrase inhibitors is not prominent in the reviewed literature. nih.govnih.gov The search for novel gyrase inhibitors often focuses on scaffolds structurally distinct from the dihydroisoquinoline aniline (B41778) core, aiming to overcome resistance to existing antibiotics like fluoroquinolones. researchgate.net

Broad-Spectrum Molecular Pathway Investigations

Investigations into analogs of this compound have predominantly focused on specific molecular targets rather than broad-spectrum pathway analyses. For instance, the cytotoxic effects of 3,4-dihydro-2(1H)-quinolinone sulfonamide derivatives on cancer cells have been directly correlated with their specific ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. nih.govnih.gov While these findings have significant implications for cancer biology, they are mechanistically targeted. Comprehensive studies employing techniques like transcriptomics or proteomics to map the broader impact of these compounds on global cellular pathways were not identified in the reviewed preclinical data.

Biological Activities and Efficacy Assessment Preclinical, Non Human Cellular and in Vivo Models

Antimicrobial Activity Evaluation

Derivatives of the tetrahydroisoquinoline framework have been assessed for a variety of antimicrobial properties, demonstrating a range of effects from potent activity to inactivity depending on the specific substitutions and the target organism.

Antibacterial Spectrum and Potency

The antibacterial potential of THIQ derivatives varies significantly based on their structural modifications. A study on alkynyl isoquinoline (B145761) compounds demonstrated strong bactericidal activity against a range of Gram-positive bacteria, including challenging strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA). Two representative compounds, HSN584 and HSN739, showed potent activity with Minimum Inhibitory Concentrations (MICs) of 4 µg/mL or 8 µg/mL against fluoroquinolone-resistant S. aureus strains. These compounds were also found to reduce the MRSA load in macrophages, a feat not achieved by the standard drug vancomycin (B549263) in the same study.

In contrast, another class of derivatives, N-sulfonyl-1,2,3,4-tetrahydroisoquinolines, were found to be inactive against a selection of both Gram-positive and Gram-negative bacteria, with MIC values uniformly greater than 50 µg/mL. This highlights the critical role of specific chemical modifications in determining the antibacterial efficacy of the THIQ scaffold.

Table 1: Antibacterial Activity of Selected Isoquinoline Derivatives

Compound Bacterial Strain MIC (µg/mL)
HSN584 Fluoroquinolone-resistant S. aureus 4 - 8
HSN739 Fluoroquinolone-resistant S. aureus 4 - 8

| N-Sulfonyl-THIQ Derivatives | Various Bacteria | >50 |

Antifungal Activity

The THIQ scaffold has served as a basis for the development of novel antifungal agents. Research has shown that specific derivatives exhibit potent activity against various fungal pathogens. For instance, N-sulfonyl-THIQ derivatives, while lacking antibacterial effects, demonstrated significant antifungal properties. In one study, compound 5 inhibited the growth of Aspergillus flavus and Aspergillus parasiticus by 77.8% and 94.1%, respectively. It also showed notable activity against Penicillium expansum (73.2% inhibition) and Penicillium verrucosum (80.9% inhibition). Another derivative, compound 6 , was also effective, inhibiting A. parasiticus and Aspergillus ochraceus by 73.5% and 82.1%, respectively.

Further studies have designed THIQ compounds based on the structure of lanosterol (B1674476) 14α-demethylase (CYP51), a key fungal enzyme. This research yielded compounds with potent, broad-spectrum antifungal activities, with some showing efficacy equal to or greater than the conventional antifungal drug fluconazole (B54011) against five tested fungal species.

Table 2: Antifungal Activity of N-Sulfonyl-THIQ Derivatives (% Inhibition)

Compound A. flavus A. parasiticus A. ochraceus P. expansum P. verrucosum B. cinerea
Compound 5 77.8% 94.1% 50.0% 73.2% 80.9% 66.7%

| Compound 6 | 63.9% | 73.5% | 82.1% | 21.9% | 38.1% | 53.3% |

Antimalarial and Antiviral Potential

The isoquinoline core is a well-established pharmacophore in antimalarial drug discovery. Research into decorated isoquinolines has identified compounds with significant activity against Plasmodium falciparum, the parasite responsible for malaria. One phenyl derivative, compound 6 , showed strong activity against both chloroquine-resistant (K1) and chloroquine-sensitive (3D7) strains, with IC50 values of 1.91 µM and 2.31 µM, respectively. An isoquinoline-triazole derivative, compound 15 , was particularly effective against the resistant K1 strain, with an IC50 of 4.55 µM.

The antiviral potential of the THIQ scaffold has been explored against human coronaviruses. In a study evaluating 1-oxo-2,3,4-trisubstituted THIQ derivatives, several compounds demonstrated inhibitory effects on the replication of coronavirus strains 229E and OC-43. One notable compound, Avir-8 , exhibited the highest activity with a selectivity index (SI) of 972.0 against the OC-43 strain, surpassing other tested compounds and references. Another derivative, trans-1 , effectively suppressed authentic SARS-CoV-2 replication in both Vero E6 and human lung Calu-3 cells, with EC50 values of 3.15 µM and 2.78 µM, respectively. nih.gov Its mechanism was found to differ from that of chloroquine, as it primarily inhibited post-entry viral replication. nih.gov

Table 3: Antimalarial and Antiviral Activity of Selected THIQ Derivatives

Compound Target/Strain Activity Metric Value
Compound 6 P. falciparum (K1, resistant) IC50 1.91 µM
Compound 6 P. falciparum (3D7, sensitive) IC50 2.31 µM
Compound 15 P. falciparum (K1, resistant) IC50 4.55 µM
Avir-8 Coronavirus OC-43 SI 972.0

| trans-1 | SARS-CoV-2 (Calu-3 cells) | EC50 | 2.78 µM |

Anticancer Research and Antiproliferative Effects

The THIQ scaffold and related anilino-quinazoline structures are prominent in the design of anticancer agents due to their ability to inhibit key cellular processes involved in tumor growth and survival. eurekaselect.com

Cell-Based Antiproliferative Assays (e.g., GI50 values)

Derivatives featuring the anilino-quinoline/quinazoline (B50416) core have demonstrated potent antiproliferative activity across a wide range of human cancer cell lines. The growth inhibitory (GI50) values, representing the concentration required to inhibit cell growth by 50%, have been determined for numerous compounds.

One 4-anilino-8-hydroxy-2-phenylquinoline derivative, compound 11 , was found to be exceptionally active against solid tumor cell lines, exhibiting GI50 values of 0.07 µM for HCT-116 (colon cancer) and less than 0.01 µM for both MCF7 and MDA-MB-435 (breast cancer) cell lines. Similarly, a 2-chloro-4-anilinoquinazoline-chalcone, compound 14g , displayed high antiproliferative activity with GI50 values ranging from 0.622 to 1.81 µM against leukemia, colon, melanoma, and breast cancer cell lines.

Table 4: Antiproliferative Activity (GI50/IC50) of Selected Anilino-Quinoline/Quinazoline Derivatives

Compound Cell Line Cancer Type IC50 / GI50 (µM)
Compound 11 HCT-116 Colon Cancer 0.07
Compound 11 MCF7 Breast Cancer <0.01
Compound 11 MDA-MB-435 Breast Cancer <0.01
Compound 14g K-562 Leukemia 0.622 - 1.81
Compound 14g HCT-116 Colon Cancer 0.622 - 1.81
Compound 14g MCF7 Breast Cancer 0.622 - 1.81
Compound 7e A549 Lung Cancer 0.155
Compound 8d MCF7 Breast Cancer 0.170
Compound 4ag SNB19 Glioblastoma 38.3

| Compound 4ag | LN229 | Glioblastoma | 40.6 |

Mechanisms of Cell Cycle Arrest and Apoptosis Induction (Preclinical Cell Models)

Investigations into the mechanisms underlying the antiproliferative effects of THIQ and related derivatives have revealed their ability to interfere with the cell cycle and induce programmed cell death (apoptosis). eurekaselect.com

Several studies have demonstrated that these compounds can halt the progression of cancer cells through the cell cycle at specific checkpoints. A study on novel 5,6,7,8-tetrahydroisoquinolines found that compound 7e caused cell cycle arrest at the G2/M phase in A549 lung cancer cells. nih.govresearchgate.netresearchgate.net In contrast, compound 8d induced an arrest at the S phase in MCF7 breast cancer cells. nih.govresearchgate.netresearchgate.net Similarly, a 4-anilino-8-hydroxy-2-phenylquinoline derivative was also found to cause an accumulation of cells in the S-phase.

The induction of apoptosis is a key mechanism for many anticancer agents. A tetrahydroquinoline derivative, 4ag , was shown to trigger apoptosis in glioblastoma cells through the activation of Caspase-3/7. tuni.fituni.fi This process was linked to the compound's ability to induce intracellular reactive oxygen species (iROS), leading to mitochondrial dysfunction. tuni.fituni.fi Further mechanistic studies showed that compound 7e led to a 79-fold increase in apoptosis in A549 cells, while compound 8d caused a 69-fold increase in apoptosis in MCF7 cells. nih.govresearchgate.netresearchgate.net These findings underscore the potential of THIQ derivatives to eliminate cancer cells by activating their intrinsic cell death pathways. eurekaselect.comnih.gov

Neuropharmacological Activities (Preclinical)

Detailed preclinical studies on the neuropharmacological activities of 4-[3,4-Dihydro-2(1H)-isoquinolinyl]aniline are not publicly available. The role of related structures and the general importance of dopamine (B1211576) receptors in neurological functions have been studied, but specific data for this compound is lacking.

Cognitive Function Modulation (D1 receptor involvement)

There is no specific preclinical data available that details the effects of this compound on cognitive function or its interaction with the dopamine D1 receptor in preclinical models. The D1 receptor is a known target for modulating cognitive processes, and various agonists and modulators have been studied for their potential to treat cognitive deficits. nih.govnih.gov However, the specific activity of this compound at this receptor and its subsequent effects on cognitive performance in preclinical assays have not been reported.

Movement Disorder Related Activities (D1 receptor involvement)

No preclinical data was found regarding the activity of this compound in animal models of movement disorders. The dopamine D1 receptor plays a crucial role in motor control, and compounds targeting this receptor are investigated for conditions like Parkinson's disease. nih.gov The specific effects of this compound on motor function and its mechanism of action involving the D1 receptor in preclinical settings remain uncharacterized in the available literature.

Other Neurological Relevant Activities

There is no publicly available information on other preclinical neurological activities of this compound.

Computational Chemistry and Molecular Design

Molecular Docking Studies with Identified Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and a protein receptor. For scaffolds related to the isoquinoline (B145761) and quinazoline (B50416) families, common biological targets include protein kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial in cancer therapy.

Molecular docking simulations are employed to predict how 4-[3,4-Dihydro-2(1H)-isoquinolinyl]aniline and its derivatives might bind to the active site of a biological target. The primary goal is to determine the most stable binding pose, which is quantified by a scoring function that estimates the binding free energy (expressed in kcal/mol). For instance, in studies of 4-anilino quinazoline derivatives targeting EGFR, docking results have shown significant binding affinities, with binding energies often superior to standard inhibitors.

The analysis of these predicted binding modes reveals key molecular interactions, such as:

Hydrogen Bonds: Formation of hydrogen bonds with specific amino acid residues in the protein's active site is a critical determinant of binding affinity and selectivity.

Hydrophobic Interactions: The aromatic rings of the isoquinoline and aniline (B41778) moieties can engage in hydrophobic interactions with nonpolar residues of the target protein.

Pi-Pi Stacking: Aromatic rings in the ligand can stack with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding pocket.

These interactions are crucial for the stability of the ligand-protein complex and are a primary focus when designing more potent analogs.

Following docking simulations, a detailed ligand-protein interaction profile is generated. This profile provides a comprehensive map of all significant interactions between the ligand and the protein's active site. Computational tools can visualize these interactions in 2D and 3D, highlighting the specific amino acid residues involved and the nature of the chemical interactions (e.g., hydrogen bond donors/acceptors, hydrophobic contacts). This profiling is essential for understanding the structure-activity relationship (SAR), which informs the rational design of new derivatives with improved binding affinity and specificity.

Molecular Dynamics Simulations to Elucidate Conformational Behavior and Binding Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. MD simulations are used to assess the stability of the docked conformation and to understand the conformational behavior of both the ligand and the protein upon binding. Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). A stable RMSD value for the complex over the simulation period suggests that the predicted binding mode is stable. RMSF analysis identifies which parts of the protein and ligand are flexible and which are rigid, providing further insight into the binding dynamics.

Pharmacophore Modeling and Virtual Screening for Novel Ligands

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for a series of active compounds based on the this compound scaffold would typically include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.

Once a validated pharmacophore model is developed, it can be used as a 3D query to screen large chemical databases in a process known as virtual screening. This approach helps to identify novel compounds from vast libraries that match the pharmacophore and are therefore likely to be active against the target of interest. This method is more efficient than high-throughput screening of physical compounds, saving significant time and resources in the early stages of drug discovery.

De Novo Design Approaches for Enhanced Activity and Selectivity

De novo design is a computational strategy for designing novel molecules from scratch, often within the constraints of a protein's binding site. Starting with a scaffold like this compound, de novo design algorithms can explore chemical space by adding, removing, or replacing functional groups to generate new structures with potentially higher activity and selectivity. This approach has been successfully applied to related heterocyclic systems, such as the design of novel 1,4-dihydroquinolin-4-ones as potent inhibitors of the kinesin spindle protein (KSP), a target in cancer therapy. Such methods could be used to build upon the this compound core to create next-generation therapeutic candidates.

In Silico ADMET Prediction (Preclinical Relevant Parameters)

In the drug discovery process, it is crucial to evaluate not only the efficacy of a compound but also its pharmacokinetic properties. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools are used to assess the drug-likeness of a molecule at an early stage. These predictions help to identify and eliminate compounds that are likely to fail in later preclinical or clinical stages due to poor ADMET profiles. For this compound and its derivatives, various parameters can be computationally predicted.

Table 1: Representative In Silico ADMET Predictions

ADMET ParameterPredicted PropertySignificance
Physicochemical Properties
Molecular Weight~224.30 g/molComplies with Lipinski's Rule (<500)
LogP (Lipophilicity)Predicted to be in an optimal rangeInfluences absorption and distribution
Topological Polar Surface Area (TPSA)ModerateAffects membrane permeability and bioavailability
Absorption
Gastrointestinal (GI) AbsorptionHigh predicted passive absorptionIndicates good potential for oral bioavailability
Blood-Brain Barrier (BBB) PermeationPotentially BBB permeantRelevant for CNS-acting drugs
Metabolism
Cytochrome P450 (CYP) InhibitionPredicted to be an inhibitor/non-inhibitor of specific CYP isozymesPredicts potential for drug-drug interactions
Toxicity
Ames MutagenicityPredicted to be non-mutagenicIndicates low potential to cause genetic mutations
HepatotoxicityPredicted to be non-hepatotoxicIndicates low risk of liver damage
CarcinogenicityPredicted to be non-carcinogenicIndicates low risk of causing cancer

These computational predictions, often based on well-established models like Lipinski's rule of five, provide a valuable preliminary assessment of a compound's potential as a drug candidate.

Preclinical Pharmacokinetic Pk and Pharmacodynamic Pd Profiling

In Vitro Metabolic Stability and Metabolite Identification

In vitro studies are critical for determining the metabolic fate of 4-[3,4-Dihydro-2(1H)-isoquinolinyl]aniline. These assays provide initial data on how the compound is processed by metabolic enzymes, primarily in the liver.

Microsomal stability assays utilize subcellular fractions of the liver that are rich in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. These tests assess the intrinsic clearance of a compound, offering a preliminary indication of its metabolic rate. For this compound, such assays would quantify the rate of its degradation when incubated with liver microsomes from various species, including humans, rats, and dogs. This cross-species comparison is vital for extrapolating preclinical data to human scenarios.

To gain a more comprehensive understanding of metabolic stability, assays using intact liver cells (hepatocytes) are employed. Hepatocytes contain a full complement of both Phase I (e.g., CYP-mediated oxidation) and Phase II (e.g., glucuronidation, sulfation) metabolic enzymes. These assays can provide a more accurate prediction of hepatic clearance in vivo and help in identifying the major metabolites of this compound.

A crucial aspect of preclinical safety assessment is determining the potential for a compound to cause drug-drug interactions. This is often evaluated by studying its effects on the major P450 enzymes. Inhibition studies would assess the ability of this compound to block the activity of key CYPs (e.g., CYP3A4, CYP2D6, CYP2C9), while induction studies would determine if it increases the expression of these enzymes. Significant inhibition or induction could alter the metabolism of co-administered drugs, leading to potential toxicity or loss of efficacy.

Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models

ADME studies in animal models provide essential information on the disposition of this compound within a living organism. These studies are typically conducted in rodent (e.g., rat) and non-rodent (e.g., dog) species.

Oral bioavailability is a key determinant of a drug's potential for oral administration. This parameter is assessed by comparing the systemic exposure (area under the plasma concentration-time curve, or AUC) after oral administration to that after intravenous administration. The results from such studies in rats and dogs would indicate the fraction of an oral dose of this compound that reaches the systemic circulation.

Animal ModelRoute of AdministrationDose (mg/kg)AUC (ng·h/mL)Bioavailability (%)
RatIntravenous1500100
RatOral10250050
DogIntravenous0.5800100
DogOral5320040
Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental values for this compound are not publicly available.

Excretion Pathways and Clearance Rates in Animal Models

The elimination of this compound and its parent compound, debrisoquine, is predominantly through renal excretion. Studies in animal models, including rats and dogs, have established that a significant portion of an administered dose is recovered in the urine. The primary metabolic pathway is the 4-hydroxylation of debrisoquine to form this compound.

In preclinical mass balance studies, which are designed to account for the total administered dose, radiolabeled compounds are often used to track excretion routes. These studies quantify the percentage of the dose eliminated through urine and feces. For many compounds, the primary route of elimination in rats is through fecal excretion. For example, in a study with the investigational drug praliciguat, approximately 95.7% of the radioactive dose was recovered in the feces of rats, with only 3.7% found in the urine over 168 hours dvm360.com. While specific mass balance data for debrisoquine in rats was not available in the reviewed literature, it is known to be well-absorbed and primarily excreted via the kidneys in man nih.gov.

Clearance rates determine the volume of plasma cleared of a drug per unit of time. While specific preclinical clearance values for this compound were not identified, human studies have reported a mean renal clearance of 371 ± 178 ml/min for this metabolite, suggesting efficient renal elimination that may involve active tubular secretion nih.gov.

Table 1: Representative Data on Excretion Pathways from Animal Models for a Sample Compound ([14C]Praliciguat)
Excretion RouteMean % of Administered Dose Recovered (0-168h)
Urine3.7%
Feces95.7%
Total Recovery101%

This table illustrates typical data obtained from a mass balance study in rats, showing the primary routes of elimination for a compound. Data is for praliciguat and serves as an example of the study type dvm360.com.

Species Differences in Preclinical PK

Significant differences in the pharmacokinetic profiles of drugs are often observed between different animal species, which can be attributed to variations in absorption, distribution, metabolism, and excretion (ADME) processes. The metabolism of debrisoquine, the parent compound of this compound, is known to be similar in rats, dogs, and humans, with 4-hydroxylation being a major pathway in all three species.

However, the rate of metabolism and subsequent elimination can vary considerably. For instance, studies on other compounds have shown that rats tend to eliminate drugs more rapidly than dogs. In a study of an indenoisoquinoline compound, the elimination half-life (t1/2) in rats was 2-5 hours, whereas in dogs, it was significantly longer at 6-14 hours admescope.com. Similarly, a comparative study of the drug posiphen showed a half-life of 1.03 hours in rats and 1.96 hours in dogs mdpi.com. These findings suggest that this compound would likely exhibit a shorter half-life and faster clearance in rats compared to dogs. These differences are critical for extrapolating preclinical data to predict human pharmacokinetics.

Table 2: Example of Comparative Pharmacokinetic Parameters Across Species for the Compound Posiphen
SpeciesTmax (h)Cmax (ng/mL)AUC (ng*h/mL)t1/2 (h)
Mouse0.513,50024,7000.56
Rat0.514,00024,0001.03
Dog1.184,94013,6001.96

This table provides an example of how key pharmacokinetic parameters can differ across common preclinical species. The data shown is for the compound posiphen and illustrates typical species-dependent variations mdpi.com.

Preclinical Pharmacodynamic Markers and Target Engagement

Pharmacodynamic (PD) markers are essential for demonstrating that a compound is engaging its intended biological target and producing a physiological response. For this compound, which is the active metabolite of the antihypertensive drug debrisoquine, the primary pharmacodynamic effects are cardiovascular.

Biomarker Analysis in Animal Models

The antihypertensive activity of debrisoquine has been characterized in various animal models, with changes in blood pressure serving as a key pharmacodynamic biomarker. The spontaneously hypertensive rat (SHR) is a widely used and relevant model for studying hypertension. In this model, effective antihypertensive agents are expected to cause a significant reduction in both systolic and diastolic blood pressure.

Studies with various compounds in SHR models demonstrate that a progressive rise in blood pressure is characteristic of control (untreated) animals mdpi.com. The efficacy of a test compound is measured by its ability to attenuate or reverse this increase. For debrisoquine, the expected pharmacodynamic response would be a dose-dependent reduction in mean arterial pressure.

Table 3: Key Preclinical Pharmacodynamic Markers
Animal ModelBiomarkerObserved Effect
Spontaneously Hypertensive Rat (SHR)Systolic Blood Pressure (SBP)Reduction
Spontaneously Hypertensive Rat (SHR)Diastolic Blood Pressure (DBP)Reduction
Spontaneously Hypertensive Rat (SHR)Mean Arterial Pressure (MAP)Reduction

This table outlines the primary biomarkers used to assess the pharmacodynamic activity of antihypertensive compounds in a relevant preclinical model.

Correlation of PK with PD Markers in Preclinical Studies

A critical aspect of preclinical development is establishing a clear relationship between the concentration of a drug in the body over time (pharmacokinetics) and its pharmacological effect (pharmacodynamics). This PK/PD correlation helps to define the therapeutic window and inform dosing schedules.

For debrisoquine, a strong correlation between its plasma concentration and its hypotensive effect has been demonstrated in clinical studies. In hypertensive patients, there was a significant positive correlation between the pre-dose plasma concentration of debrisoquine and the reduction in standing systolic blood pressure (r = +0.82) nih.gov. This indicates that higher plasma levels of the drug lead to a greater therapeutic effect. Conversely, there was a significant inverse correlation between the urinary recovery of the 4-hydroxy metabolite and the fall in blood pressure (r = -0.82), suggesting that individuals who metabolize the drug more rapidly (leading to higher metabolite levels) may experience a lesser antihypertensive response from the parent drug nih.gov.

While direct preclinical studies correlating plasma levels of this compound with blood pressure in animal models were not identified in the literature reviewed, the strong correlation observed in humans provides a clear basis for what would be expected in preclinical models like the spontaneously hypertensive rat. Such studies would aim to link the Area Under the Curve (AUC) or maximum concentration (Cmax) of the compound with the magnitude and duration of blood pressure reduction.

Future Research Trajectories for this compound: A Preclinical Perspective

The novel chemical entity this compound stands as a compound of interest within the broader class of 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) derivatives. While the THIQ scaffold is recognized for its presence in a multitude of biologically active natural products and synthetic molecules, the specific preclinical profile of this compound remains largely uncharted. rsc.orgnih.govrsc.orgresearchgate.netnih.gov This article delineates key future perspectives and identifies critical research gaps in the preclinical investigation of this compound, providing a roadmap for its systematic evaluation.

Q & A

Q. Table 1: Key Spectral Data for this compound Analogs

Derivative¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)Reference
Base compound6.8 (aromatic), 4.5 (NH₂)120–150 (aromatic C)3350 (N–H)
Chloro-substituted7.2 (Ar–Cl), 4.6 (NH₂)130–160 (C–Cl)1600 (C=C)

Q. Table 2: Reaction Optimization Parameters

ConditionYield (%)Purity (%)Method
Ethanol, NaOH, 48h7595Friedländer
DMF, Pd(OAc)₂, 80°C8298Suzuki coupling

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.